2-(3-Fluorophenyl)ethanethiol
Description
2-(3-Fluorophenyl)ethanethiol (C₈H₉FS) is an organosulfur compound characterized by a fluorinated aromatic ring attached to a two-carbon thiol chain. The fluorine substituent at the meta position on the phenyl ring imparts unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in pharmaceutical and materials science due to fluorine’s bioisosteric effects and the thiol group’s nucleophilic versatility.
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSRARXHWDKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)ethanethiol typically involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol. The process can be summarized as follows:
Reaction of 3-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.
Hydrolysis of the thiouronium salt: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Addition: Catalysts like palladium or platinum are often employed in addition reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Fluorophenyl Compounds: Resulting from electrophilic aromatic substitution.
Thioethers: Formed from the addition of the thiol group to alkenes or alkynes.
Scientific Research Applications
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules due to its reactive thiol group.
- Reactivity : The thiol group can undergo oxidation to form disulfides or sulfonic acids, and participate in nucleophilic substitutions and addition reactions.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins and enzymes, which can modulate their activities and influence cellular pathways related to oxidative stress.
- Antioxidant Properties : Thiols are known for their role in redox reactions within biological systems, potentially acting as antioxidants.
Medicine
- Therapeutic Potential : Research has explored its antimicrobial and anticancer properties. The mechanism typically involves covalent bonding with molecular targets that may alter enzyme functions and cellular signaling pathways .
- Drug Development : Given its unique structure, 2-(3-Fluorophenyl)ethanethiol is of interest in the design of new therapeutic agents that could target specific biological pathways .
Case Study 1: Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives have been evaluated through the National Cancer Institute's Developmental Therapeutics Program, revealing promising growth inhibition rates against human tumor cells .
Case Study 2: Biochemical Interactions
Research has demonstrated that the thiol group of this compound can interact with cysteine residues in proteins, leading to modifications that affect protein function. This property has implications for understanding disease mechanisms and developing targeted therapies .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of 2-(3-Fluorophenyl)ethanethiol with related compounds:
Notes:
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of this compound compared to chlorine analogs (e.g., (3-Chlorophenyl)methanethiol). The pyridyl derivative’s lower pKa arises from the electron-deficient aromatic ring.
- Solubility : Longer carbon chains (e.g., ethanethiol vs. methanethiol) enhance lipophilicity, reducing water solubility. Pyridyl groups improve polarity and miscibility in polar solvents.
Nucleophilic Reactivity
The thiol group (-SH) in all compounds enables nucleophilic substitution, metal coordination, and disulfide formation. However:
- Fluorinated Derivatives : The 3-fluorophenyl group in the target compound may enhance oxidative stability compared to chlorinated analogs due to fluorine’s stronger C-F bond.
- Heterocyclic Analog : 2-(2-Pyridyl)ethanethiol’s nitrogen atom facilitates coordination with transition metals, making it valuable in catalysis.
Biological Activity
2-(3-Fluorophenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a substituted aromatic ring. Its molecular formula is . The biological activity of this compound is primarily attributed to its thiol group, which plays a crucial role in various biochemical interactions, including enzyme modulation and cellular signaling.
The mechanism of action of this compound involves the formation of covalent bonds with cysteine residues in proteins. This interaction can modulate enzyme activities and receptor functions, impacting various biochemical pathways. The presence of the fluorine atom on the aromatic ring may enhance the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability and efficacy in therapeutic applications.
Biological Significance
Thiols are known for their biological significance, often acting as antioxidants and participating in redox reactions within biological systems. The thiol group of this compound may influence enzyme function and cellular signaling pathways, making it a compound of interest in pharmacology and toxicology. Research indicates that thiols can also play roles in cellular defense mechanisms against oxidative stress.
Antioxidant Activity
Studies have shown that compounds containing thiol groups exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is critical for maintaining cellular health and preventing damage associated with various diseases .
Enzyme Interaction Studies
Research has demonstrated that this compound can interact with various enzymes, potentially inhibiting their activity. For instance, its ability to form disulfide bonds with protein thiols can lead to alterations in enzyme conformation and function .
Case Studies
- Enzyme Inhibition : In a laboratory setting, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in drug design targeting metabolic disorders.
- Cell Culture Studies : In cell culture experiments, this compound was shown to enhance the survival rate of cells under oxidative stress conditions compared to control groups. This suggests its potential as a protective agent in therapeutic applications against oxidative damage.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H12FOS | Contains a thiol group; fluorine substitution | Antioxidant properties; enzyme modulation |
| 2-(4-Chlorophenyl)ethanethiol | C10H12ClS | Chlorine substitution; similar structure | Antimicrobial activity; enzyme inhibition |
| 2-(3-Chloro-4-fluorophenyl)ethanethiol | C10H11ClFOS | Dual halogen substitution | Enhanced lipophilicity; potential therapeutic uses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
